9H-Purine, 2-amino-6-(p-bromobenzylthio)-9-isobutyl-
Description
The compound 9H-Purine, 2-amino-6-(p-bromobenzylthio)-9-isobutyl- is a synthetic purine derivative characterized by a p-bromobenzylthio substituent at position 6 and an isobutyl group at position 9 of the purine scaffold. Its structure combines hydrophobic (isobutyl) and electron-deficient (p-bromobenzylthio) moieties, which may influence its biological activity, solubility, and binding affinity.
Properties
CAS No. |
93313-23-6 |
|---|---|
Molecular Formula |
C16H18BrN5S |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
6-[(4-bromophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine |
InChI |
InChI=1S/C16H18BrN5S/c1-10(2)7-22-9-19-13-14(22)20-16(18)21-15(13)23-8-11-3-5-12(17)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H2,18,20,21) |
InChI Key |
XWJSIQFSDCRGHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Purine, 2-amino-6-(p-bromobenzylthio)-9-isobutyl-” typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: Begin with a purine derivative.
Substitution Reaction: Introduce the p-bromobenzylthio group via a nucleophilic substitution reaction.
Alkylation: Attach the isobutyl group through an alkylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“9H-Purine, 2-amino-6-(p-bromobenzylthio)-9-isobutyl-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions could modify the functional groups.
Substitution: The bromobenzylthio group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Organic solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. For instance:
Molecular Targets: Enzymes or receptors that recognize the purine structure.
Pathways: The compound may influence biochemical pathways related to nucleic acid metabolism or signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with key analogs, focusing on substituent variations, synthetic routes, and biological implications.
Substituent Variations at Position 6 and 9
Table 1: Structural Comparison of Purine Derivatives
*Calculated based on C₁₇H₂₀BrN₅S.
Key Observations:
- This may enhance interactions with hydrophobic enzyme pockets (e.g., MGMT or BRD9) .
- Position 9 Alkylation: The isobutyl group likely improves membrane permeability compared to unsubstituted (9H) or polar ribofuranosyl analogs . Cyclopentyl substituents (as in 2c) balance lipophilicity and conformational flexibility .
Physicochemical Properties
- Solubility: The isobutyl group and aromatic bromine likely reduce aqueous solubility compared to ribofuranosyl or methoxyethoxy analogs .
- Stability : Thioether linkages (as in the target compound) are generally more stable than ethers under physiological conditions, enhancing metabolic stability .
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